molecular formula C29H26N2O2S B12087487 (1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine

(1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine

Cat. No.: B12087487
M. Wt: 466.6 g/mol
InChI Key: GYVYYRQMNGSCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine is a chiral diamine compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its two naphthyl groups and a tosyl group attached to the ethylenediamine backbone. The stereochemistry of the compound is defined by the (1S,2S) configuration, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available (1S,2S)-1,2-diaminocyclohexane and 1-naphthylamine.

    Tosylation: The diamine is first tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the tosyl group to the nitrogen atoms.

    Naphthylation: The tosylated diamine is then reacted with 1-naphthylamine under suitable conditions to introduce the naphthyl groups.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow processes and large-scale reactors may be employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.

Scientific Research Applications

(1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s chiral properties make it valuable in studying enzyme-substrate interactions and other biological processes.

    Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, where chirality is crucial for efficacy and safety.

Mechanism of Action

The mechanism by which (1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal ions to form chiral complexes, which then participate in various catalytic processes. The stereochemistry of the compound ensures that the resulting products are enantiomerically pure, which is essential for many applications in chemistry and medicine.

Comparison with Similar Compounds

  • (1R,2R)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine
  • (1S,2S)-N-p-Tosyl-1,2-diphenylethylenediamine
  • (1R,2R)-N-p-Tosyl-1,2-diphenylethylenediamine

Comparison:

    Stereochemistry: The (1S,2S) configuration of (1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine distinguishes it from its (1R,2R) counterpart, affecting its reactivity and applications.

    Substituents: The presence of naphthyl groups in this compound provides unique steric and electronic properties compared to compounds with phenyl groups.

    Applications: While similar compounds may also serve as chiral ligands, the specific structure of this compound makes it particularly effective in certain asymmetric synthesis reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2-amino-1,2-dinaphthalen-1-ylethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O2S/c1-20-16-18-23(19-17-20)34(32,33)31-29(27-15-7-11-22-9-3-5-13-25(22)27)28(30)26-14-6-10-21-8-2-4-12-24(21)26/h2-19,28-29,31H,30H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVYYRQMNGSCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC3=CC=CC=C32)C(C4=CC=CC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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